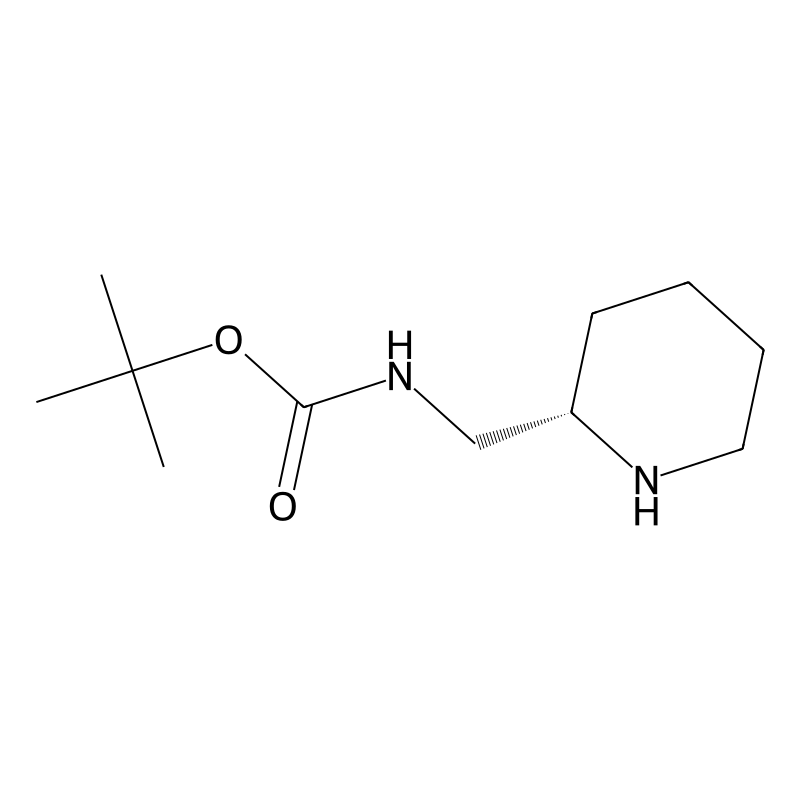

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antiviral Applications

Field: Antiviral Pharmacology

Application Summary: Piperidine derivatives have been found to exhibit antiviral properties.

Antimalarial Applications

Field: Antimalarial Pharmacology

Application Summary: Piperidine derivatives have been found to exhibit antimalarial properties.

Mechanical Vapor Recompression (MVR) Applications

Field: Industrial Engineering

Application Summary: Piperidine derivatives could potentially be used in the development of new materials or processes in industrial engineering, such as in the design of mechanical vapor recompression (MVR) systems.

Image Generation Applications

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral compound with the molecular formula C₁₁H₂₂N₂O₂ and a molar mass of approximately 214.3 g/mol. It is classified as a carbamate, which is a functional group derived from carbamic acid. This compound is primarily used as a chiral auxiliary in organic synthesis, facilitating various

- Nucleophilic Substitution Reactions: The piperidinyl nitrogen can act as a nucleophile, allowing for the substitution of leaving groups in various substrates.

- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, revealing the amine functionality for further transformations.

- Catalytic Reactions: It is often employed in catalytic cycles where chirality is essential, aiding in the formation of enantiomerically enriched products .

While specific biological activities of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate are not extensively documented, compounds with similar structures have been investigated for their potential pharmacological properties. These include:

- Antidepressant Activity: Some piperidine derivatives exhibit effects on neurotransmitter systems, suggesting potential uses in treating mood disorders.

- Antinociceptive Effects: Certain analogs have shown promise in pain relief studies, indicating their relevance in analgesic drug development .

The synthesis of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate typically involves the following steps:

- Formation of Piperidinyl Intermediate: The starting material, piperidine, is reacted with a suitable carbonyl compound to form an intermediate.

- Carbamoylation: This intermediate is then treated with tert-butyl chloroformate or another carbamoylating agent to introduce the carbamate functionality.

- Chiral Resolution: If necessary, chiral resolution methods may be employed to isolate the desired enantiomer .

(S)-tert-butyl (piperidin-2-ylmethyl)carbamate has several notable applications:

- Chiral Auxiliary: It is widely used in asymmetric synthesis to produce enantiomerically pure compounds.

- Pharmaceutical Development: Its derivatives may serve as intermediates in the synthesis of biologically active molecules.

- Catalysis: The compound can be utilized in catalytic processes that require chirality for product specificity .

Interaction studies involving (S)-tert-butyl (piperidin-2-ylmethyl)carbamate focus on its behavior in various chemical environments and its interactions with biological targets. These studies often aim to elucidate:

- Binding Affinity: Understanding how this compound interacts with receptors or enzymes can provide insights into its potential therapeutic effects.

- Mechanistic Pathways: Investigating how it influences biological pathways can inform drug design and development strategies .

(S)-tert-butyl (piperidin-2-ylmethyl)carbamate shares structural similarities with various related compounds. Below are some comparable compounds along with their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| tert-Butyl (6-methylpiperidin-3-yl)carbamate | Methyl substitution at position 6 | Altered steric hindrance affects reactivity |

| tert-Butyl (2-methylpiperidin-3-yl)carbamate | Methyl substitution at position 2 | Different chiral environment impacts selectivity |

| (S)-tert-Butyl piperidin-3-ylcarbamate | Piperidine ring at position 3 | Potentially different biological activity |

| (R)-tert-Butyl piperidin-3-ylcarbamate | Enantiomeric form of piperidine derivative | Distinct pharmacological properties |

These compounds illustrate variations in reactivity and biological activity based on their structural modifications, highlighting the uniqueness of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate within this class of compounds .